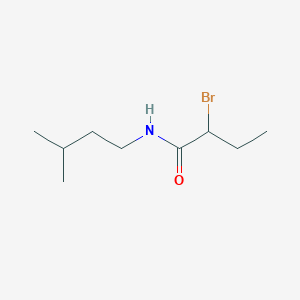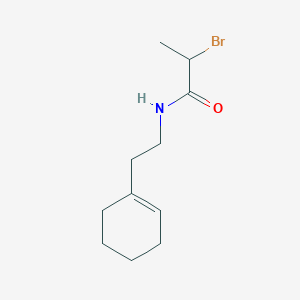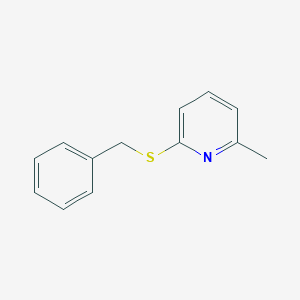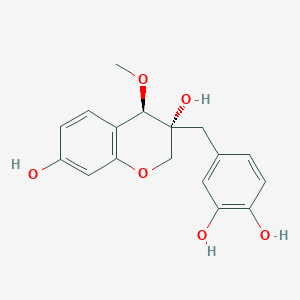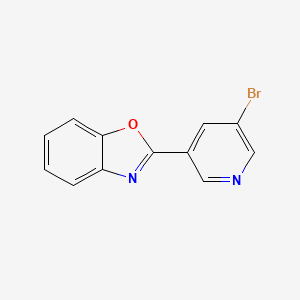
2-(5-Bromopyridin-3-yl)-1,3-benzoxazole
概要
説明
“2-(5-Bromopyridin-3-yl)-1,3-benzoxazole” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-bromopyridin-3-amine with other reagents. For instance, the synthesis of “N- [2- [ (5-bromopyridin-3-yl)amino]ethyl]acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.Molecular Structure Analysis
The molecular structure of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazole” can be analyzed using its InChI code: 1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H .科学的研究の応用
Medicinal Chemistry and Drug Development
Overview:2-(5-Bromopyridin-3-yl)-1,3-benzoxazole: is a heterocyclic compound with potential applications in drug discovery. Researchers have explored its pharmacological properties and synthesized derivatives to evaluate their biological activities.
Applications:- Anticancer Agents : Some studies suggest that benzoxazole derivatives exhibit antitumor properties. Researchers have synthesized analogs of 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole to assess their cytotoxic effects on cancer cell lines .
- Kinase Inhibitors : Benzoxazole-based compounds often serve as kinase inhibitors. They target specific kinases involved in cell signaling pathways, making them potential candidates for cancer therapy or other diseases .
Materials Science and Organic Electronics
Overview: Benzoxazole derivatives find applications in materials science due to their unique electronic properties. These compounds can be incorporated into organic electronic devices.
Applications:- Organic Light-Emitting Diodes (OLEDs) : Researchers have explored benzoxazole-based materials as emissive layers in OLEDs. These compounds exhibit good electron transport properties and can enhance device efficiency .
- Photovoltaics : Benzoxazole derivatives have been investigated as electron-transporting materials in organic solar cells. Their ability to facilitate charge transport makes them promising candidates for improving solar cell performance .
Coordination Chemistry and Metal Complexes
Overview: Benzoxazole ligands can coordinate with metal ions, forming stable complexes. These complexes have diverse applications in catalysis, sensing, and materials science.
Applications:- Catalysis : Benzoxazole-metal complexes can act as catalysts in various reactions. For instance, they may participate in C–C bond-forming reactions or oxidation processes .
- Sensors : Researchers have designed benzoxazole-based ligands for metal ion sensing. These complexes exhibit fluorescence changes upon binding to specific metal ions, enabling their use as selective sensors .
Agrochemicals and Pest Control
Overview: Benzoxazole derivatives have been explored for their pesticidal properties. Their mode of action and selectivity make them interesting candidates for crop protection.
Applications:- Insecticides and Fungicides : Researchers have synthesized benzoxazole-based compounds and evaluated their efficacy against pests and pathogens. These derivatives may serve as environmentally friendly alternatives to conventional pesticides .
Conclusion
2-(5-Bromopyridin-3-yl)-1,3-benzoxazole: holds promise across various scientific fields, from drug development to materials science. Its diverse applications underscore its importance in advancing research and innovation.
Safety and Hazards
作用機序
Target of Action
Bromopyridine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Bromopyridine derivatives are often involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . This reaction involves the transfer of an organoboron reagent to a palladium complex, forming a new carbon-carbon bond .
Biochemical Pathways
Result of Action
特性
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWYKJHPFRWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-1,3-benzoxazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

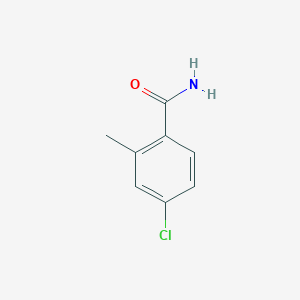
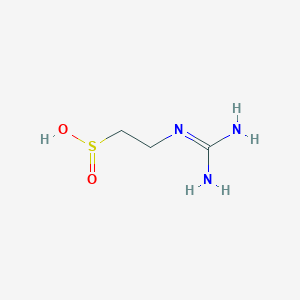
![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

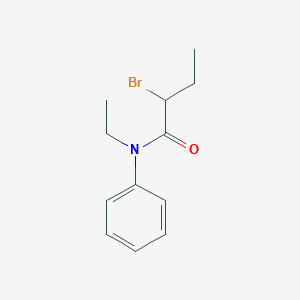
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)


